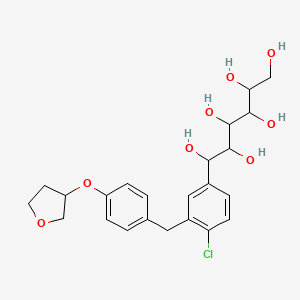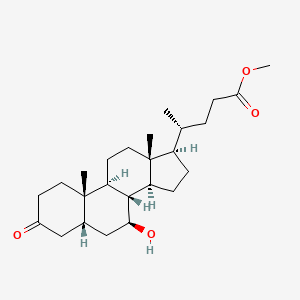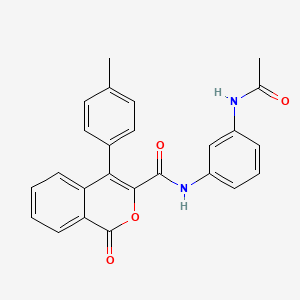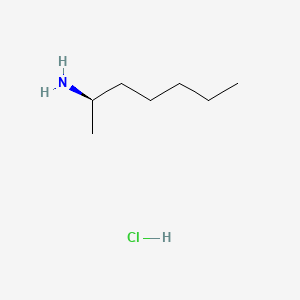![molecular formula C8H7BrN2O B12286607 (8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a hydroxymethyl group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which provides a solvent- and catalyst-free method, resulting in good to excellent yields . The reaction conditions are relatively mild, making it an efficient and environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: The major products include (8-Bromoimidazo[1,2-a]pyridin-6-yl)aldehyde and (8-Bromoimidazo[1,2-a]pyridin-6-yl)carboxylic acid.
Reduction: The major product is (8-Hydroxyimidazo[1,2-a]pyridin-6-yl)methanol.
Substitution: The major products depend on the nucleophile used, such as (8-Aminoimidazo[1,2-a]pyridin-6-yl)methanol or (8-Thioimidazo[1,2-a]pyridin-6-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of (8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and hydroxymethyl groups.
(8-Chloroimidazo[1,2-a]pyridin-6-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(8-Methylimidazo[1,2-a]pyridin-6-yl)methanol: Similar structure with a methyl group instead of bromine.
Uniqueness
(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, and the hydroxymethyl group, which enhances its solubility and reactivity. These functional groups make it a versatile compound for synthetic and medicinal chemistry applications .
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
(8-bromoimidazo[1,2-a]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2 |
InChI-Schlüssel |
WJQRROJWLMKEHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C=C(C2=N1)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


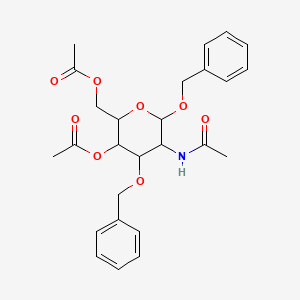

![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
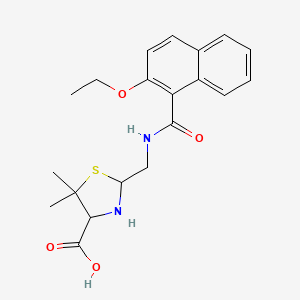
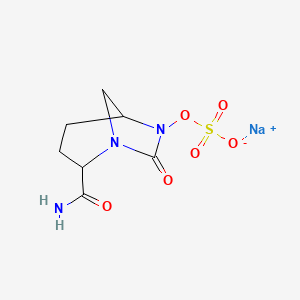


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)
